![molecular formula C16H11F2NOS2 B2745053 N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide CAS No. 2380034-24-0](/img/structure/B2745053.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide is a compound that belongs to the class of organic molecules known as thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bithiophene moiety linked to a difluorobenzamide group, making it an interesting subject for research due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide typically involves the following steps:
Formation of 3,3’-bithiophene: This can be achieved through a Suzuki coupling reaction between 3-bromothiophene and a suitable boronic acid derivative.
Attachment of the bithiophene to the benzamide: The bithiophene unit is then linked to the benzamide group through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems would also be essential to meet industrial demands.
化学反应分析
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the bithiophene moiety.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to achieve substitution on the thiophene rings
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
科学研究应用
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for studying biological electron transfer processes.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
作用机制
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions, while the difluorobenzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative used in similar synthetic applications.
3,3’-Dibromo-2,2’-bithiophene: Another bithiophene derivative with different substitution patterns.
N,N-Diphenylhydrazones: Compounds with similar electronic properties used in optoelectronic applications.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide stands out due to the presence of both bithiophene and difluorobenzamide groups, which confer unique electronic and structural properties. This makes it particularly valuable for applications in organic electronics and as a versatile building block in synthetic chemistry.
属性
IUPAC Name |
3,4-difluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NOS2/c17-14-2-1-10(6-15(14)18)16(20)19-7-13-5-12(9-22-13)11-3-4-21-8-11/h1-6,8-9H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOGCOWMJPVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)
![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2744974.png)
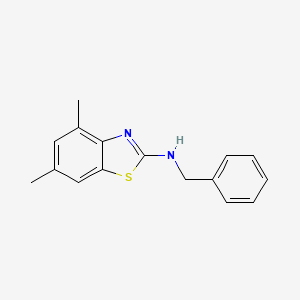
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)
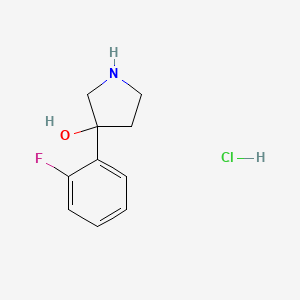
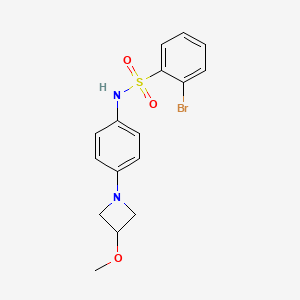
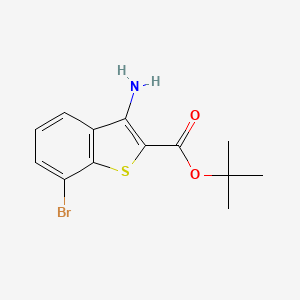
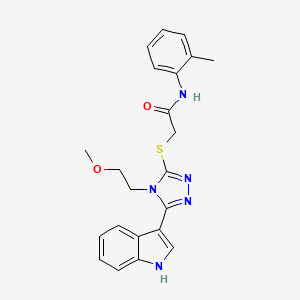
![2H-Naphtho[1,8-bc]thiophen-2-one](/img/structure/B2744986.png)
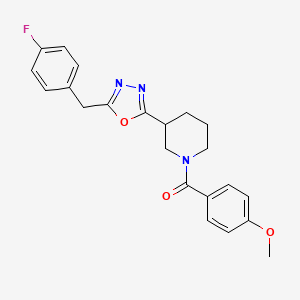
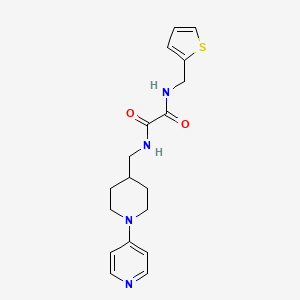
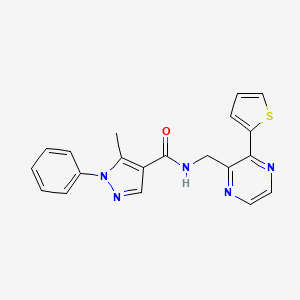
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)
